REACTION_CXSMILES
|
CN([CH:4]=[O:5])C.[CH2:6]([OH:8])[CH3:7].Br[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH:17]([F:19])[F:18])=[CH:12][N:11]=1.C(N(CC)CC)C>[C]=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH2:6]([O:8][C:4]([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH:17]([F:19])[F:18])=[CH:12][N:11]=1)=[O:5])[CH3:7] |f:5.6.7,8.9.10,^3:26|
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Name
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|
Quantity
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15 mL
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Type
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reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
1.32 g
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Type
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reactant
|
Smiles
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BrC1=NC=C(C=C1)OC(F)F
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Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
132 mg
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
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654 mg
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
|
[C]=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction liquid
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Type
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CONCENTRATION
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Details
|
the solvent was concentrated under reduced pressure
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Type
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ADDITION
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Details
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Ethyl acetate was added to the resulting residue
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Type
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WASH
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Details
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by washing with water
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Type
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DRY_WITH_MATERIAL
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Details
|
drying over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
|
Concentrating the solvent under reduced pressure
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Type
|
CUSTOM
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Details
|
the residue was purified on silica gel column chromatography (C-300, hexane:ethyl acetate=4:1-3:2)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NC=C(C=C1)OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |